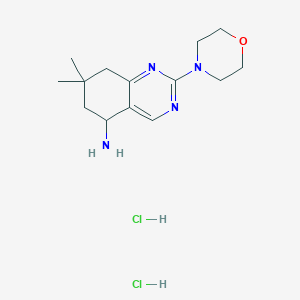
7,7-Diméthyl-2-morpholin-4-yl-5,6,7,8-tétrahydroquinazolin-5-amine dihydrochlorure
Vue d'ensemble
Description
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N4O and its molecular weight is 335.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes
Ce composé a été utilisé dans la synthèse de nouveaux dérivés qui ont montré des activités antibactériennes prometteuses . En particulier, les dérivés de la quinazoline contenant un cycle thiazole présentent une bonne activité antibactérienne .
Applications antivirales
Il existe des preuves que des composés similaires ont été utilisés dans des études antivirales . Bien que les propriétés antivirales spécifiques de ce composé ne soient pas détaillées, il est plausible qu'il puisse avoir des applications similaires.
Intérêt pharmacologique
Les dérivés de la morpholine, y compris les structures similaires à ce composé, présentent un large éventail d'activités pharmacologiques. Cela suggère des applications potentielles dans le développement de médicaments et les traitements thérapeutiques.
Processus biologiques
Les dérivés de la pyrimidine substitués par la 2-morpholino ont été utilisés pour traiter les maladies et les troubles résultant d'une croissance cellulaire anormale, en particulier ceux associés à la PI3 kinase, tels que le cancer, les troubles immunitaires, les infections virales et les troubles neurologiques .
Activité hypoglycémique
Il a été prouvé que les dérivés de la 2-(morpholin-4-yl)-5,6,7,8-tétrahydroquinazolin-4-amine présentaient une puissante activité hypoglycémique . Cela suggère des applications potentielles dans le traitement du diabète.
Inhibition de la p97 ATPase
Une étude de la relation structure-activité des dérivés de la 2-(morpholin-4-yl)-5,6,7,8-tétrahydroquinazolin-4-amine a révélé son inhibition sélective et puissante de la p97 ATPase . Cette enzyme est impliquée dans divers processus cellulaires, notamment la dégradation des protéines, qui est cruciale pour maintenir l'homéostasie cellulaire.
Modulateur de GATA
La même classe de dérivés s'est avérée agir comme un modulateur de GATA . Les protéines GATA sont une famille de facteurs de transcription qui jouent un rôle important dans la différenciation et la prolifération cellulaires.
Agents antipaludiques
La morpholine, la pipérazine et la pyrimidine contenant un cycle tricyclique ont été rapportées comme des agents antipaludiques à action rapide . Cela suggère des applications potentielles dans le traitement du paludisme.
Mécanisme D'action
Target of Action
The primary targets of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride are p97 ATPase and GATA modulator . These targets play a crucial role in various biological processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its targets by selectively and potently inhibiting them . This inhibition results in changes in the normal functioning of the targets, which can lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride include those involved in cell growth and differentiation . The downstream effects of these changes can lead to alterations in various biological processes, including immune response, viral infection, and neurological disorders .
Pharmacokinetics
The ADME properties of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride Given the compound’s potent activity, it is likely that it has favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .
Result of Action
The molecular and cellular effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride ’s action include changes in cell growth and differentiation . These changes can lead to various biological effects, including potent hypoglycemic activity .
Analyse Biochimique
Biochemical Properties
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p97 ATPase, an enzyme involved in protein degradation and cellular stress responses . Additionally, this compound modulates the activity of GATA transcription factors, which are crucial for gene expression regulation . The nature of these interactions involves binding to the active sites of these enzymes, thereby altering their activity and influencing downstream biochemical pathways.
Cellular Effects
The effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis . This compound can modulate gene expression by affecting transcription factors such as GATA, leading to changes in cellular metabolism and function . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like p97 ATPase, inhibiting their activity and leading to the accumulation of misfolded proteins . This inhibition triggers cellular stress responses and can induce apoptosis in certain cell types. Additionally, the compound modulates gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing stress response pathways and promoting cell survival . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as p97 ATPase and modulates their activity, thereby influencing the overall metabolic flux within cells . The compound also affects the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis . These interactions highlight the compound’s potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its accumulation and localization within cells . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, thereby affecting its overall efficacy .
Propriétés
IUPAC Name |
7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2ClH/c1-14(2)7-11(15)10-9-16-13(17-12(10)8-14)18-3-5-19-6-4-18;;/h9,11H,3-8,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXALIWSUXWOYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


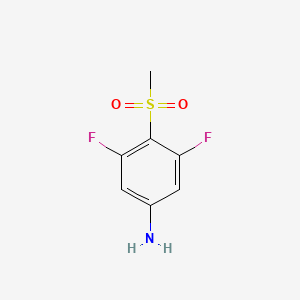
![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
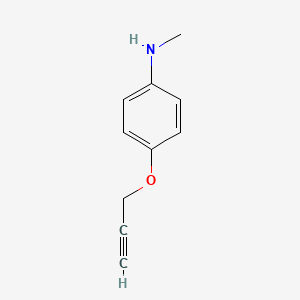
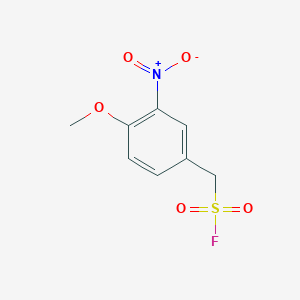
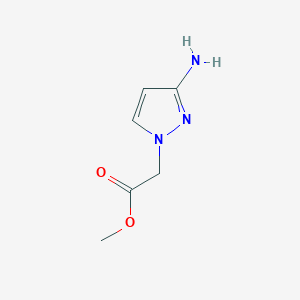
![2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B1422538.png)
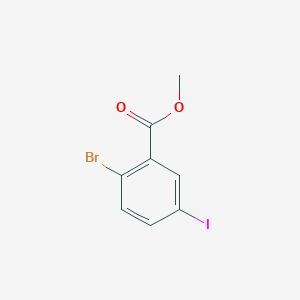

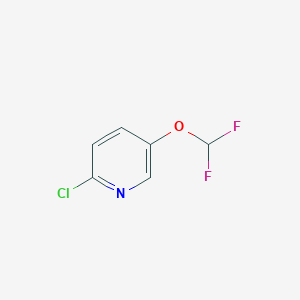
![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)

![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)
